molecular formula C14H24N2O6 B12657252 Bis(oxiranylmethyl)hexamethylenebiscarbamate CAS No. 63283-71-6

Bis(oxiranylmethyl)hexamethylenebiscarbamate

Cat. No.: B12657252
CAS No.: 63283-71-6
M. Wt: 316.35 g/mol
InChI Key: AHLPHIITDSRGBX-UHFFFAOYSA-N
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Description

Bis(oxiranylmethyl)hexamethylenebiscarbamate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol . It is known for its unique structure, which includes two oxiranylmethyl groups attached to a hexamethylenebiscarbamate backbone. This compound is often used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(oxiranylmethyl)hexamethylenebiscarbamate typically involves the reaction of hexamethylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Bis(oxiranylmethyl)hexamethylenebiscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(oxiranylmethyl)hexamethylenebiscarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(oxiranylmethyl)hexamethylenebiscarbamate involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that can react with the oxiranylmethyl groups .

Comparison with Similar Compounds

  • Bis(oxiranylmethyl)hexamethylenediamine
  • Bis(oxiranylmethyl)hexamethylenediisocyanate
  • Bis(oxiranylmethyl)hexamethylenedicarbamate

Comparison: Bis(oxiranylmethyl)hexamethylenebiscarbamate is unique due to its dual oxiranylmethyl groups, which provide it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

63283-71-6

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

oxiran-2-ylmethyl N-[6-(oxiran-2-ylmethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C14H24N2O6/c17-13(21-9-11-7-19-11)15-5-3-1-2-4-6-16-14(18)22-10-12-8-20-12/h11-12H,1-10H2,(H,15,17)(H,16,18)

InChI Key

AHLPHIITDSRGBX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)NCCCCCCNC(=O)OCC2CO2

Origin of Product

United States

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